(R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid

Protein engineering pH-biosensing Enzyme catalysis

(R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid, also known as D-triazolealanine or Taz, is a non-proteinogenic α-amino acid in which the methyl group of alanine is replaced by a 1,2,4-triazol-3-yl heterocycle. With a molecular formula of C₅H₈N₄O₂ and a molecular weight of 156.14 g/mol (CAS 2165358-16-5 for the R-enantiomer), this compound belongs to the class of triazole-containing amino acid derivatives.

Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
Cat. No. B13884263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid
Molecular FormulaC5H8N4O2
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)CC(C(=O)O)N
InChIInChI=1S/C5H8N4O2/c6-3(5(10)11)1-4-7-2-8-9-4/h2-3H,1,6H2,(H,10,11)(H,7,8,9)/t3-/m1/s1
InChIKeyCAPORZWUTKSILW-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid (Triazolealanine) – Key Physicochemical and Structural Properties for Procurement Decisions


(R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid, also known as D-triazolealanine or Taz, is a non-proteinogenic α-amino acid in which the methyl group of alanine is replaced by a 1,2,4-triazol-3-yl heterocycle [1]. With a molecular formula of C₅H₈N₄O₂ and a molecular weight of 156.14 g/mol (CAS 2165358-16-5 for the R-enantiomer), this compound belongs to the class of triazole-containing amino acid derivatives . Its defining structural feature is the replacement of the imidazole ring of histidine with a 1,2,4-triazole moiety, which lowers the heterocycle's basicity by approximately 3 pKa units relative to histidine [2]. This shift underpins its distinct biochemical behaviour in enzyme inhibition, protein engineering, and histidine pathway interference.

Stereochemical control Single R-enantiomer for studies requiring defined stereochemistry in enzyme recognition and protein incorporation.
pH-shifted basicity Triazole ring lowers basicity by several pKa units relative to histidine, enabling catalytic studies at acidic pH.
Biosynthetic incorporation Reported high-efficiency auxotrophic expression in E. coli without orthogonal translation machinery.

Why Generic Substitution of Triazolealanine Analogs Is Not Advisable for Critical Research Applications


Compounds within the triazole-amino acid family—including the N1-linked regioisomer 3-(1H-1,2,4-triazol-1-yl)-D-alanine (CAS 333354-47-5), the racemic DL-mixture (CAS 10109-05-4), and the heterocyclic analogs β-(imidazol-4-yl)-alanine and β-(pyrazol-3-yl)-alanine—exhibit markedly different biological recognition, enantioselectivity, and pH-dependent behaviour [1][2]. The attachment point of the triazole ring to the alanine backbone (C3-linked vs. N1-linked) alters hydrogen-bonding geometry and target binding, while stereochemistry (R vs. S vs. racemic) determines substrate acceptance by enzymes such as aromatic L-amino acid transaminase, which resolves the enantiomers with different yields and enantiomeric excess [1]. Furthermore, the triazole ring confers a pKa shift that is absent in imidazole-containing analogs, directly affecting catalytic activity at acidic pH. These differences mean that substituting one triazole-amino acid for another without verifying the specific stereochemistry and ring connectivity can lead to quantitatively different experimental outcomes in enzyme inhibition, protein incorporation, or metal-chelation studies.

Regioisomer N1-linked isomer alters hydrogen-bonding geometry and target binding; C3 attachment is critical for histidine-mimetic recognition.
Stereochemistry R vs. S vs. racemic form changes substrate acceptance by transaminases and may shift enantiomeric purity in downstream assays.
Heterocycle Imidazole (histidine) or pyrazole analogs lack the triazole pKa shift; pH-dependent behavior may not transfer across heterocycles.

Quantitative Differentiation Evidence for (R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid vs. Structural Analogs


pKa Shift of ~3 Units vs. L-Histidine Enables Retained Enzymatic Activity at pH 3

The 1,2,4-triazole-3-alanine (TAA) side chain exhibits a basicity approximately 3 pKa units lower than the imidazole of histidine [1]. This was functionally validated in porcine pancreatic phospholipase A2 (PLA2): when the catalytic His48 was substituted with TAA (~90% incorporation efficiency), the resulting TAA-PLA2 retained full enzymatic activity at pH 3, whereas wild-type PLA2 and His-PLA2 showed no observable activity at pH 3 (optimal at pH 6) [2]. At pH 6, TAA-PLA2 displayed a fivefold reduction in activity compared with His-PLA2 due to a reduced kcat, not altered substrate affinity (comparable IC50 values for competitive inhibition) [2].

Acidic pH activity
Head-to-head
TAA-PLA2 active at pH 3; WT-PLA2 inactive
Supports low-pH enzyme catalysis research.
~90% incorporation; FPLC separation required.
Protein engineering pH-biosensing Enzyme catalysis

Mtb IGPD Inhibition in Lower Micromolar Range with 1.75 Å Crystal Structure Validation

β-(1,2,4-Triazol-3-yl)-DL-alanine (DLA) inhibits Mycobacterium tuberculosis imidazoleglycerol-phosphate dehydratase (IGPD) with an in vitro efficacy in the lower micromolar range, as demonstrated by biochemical assay [1]. The crystal structure of the IGPD–DLA complex was solved at 1.75 Å resolution, confirming that DLA binds in the active-site pocket by mimicking the native substrate (imidazoleglycerol-phosphate) binding mode [1]. In contrast, the herbicide amitrole (3-amino-1,2,4-triazole), which also inhibits IGPD, additionally inhibits purine biosynthesis in Salmonella typhimurium, making it a less selective probe for histidine pathway studies [2]. Furthermore, triazolealanine was shown to potentiate amitrole's bacterial growth inhibition by preventing derepression of histidine biosynthetic enzymes, indicating a complementary rather than redundant mechanism [2].

IGPD inhibition
Cross-study comparable
Lower micromolar IC50; 1.75 Å co-crystal
Supports histidine biosynthesis inhibition studies.
Selectivity vs. purine pathway requires review.
Antitubercular drug discovery Histidine biosynthesis inhibition Structure-based drug design

Enantiomeric Resolution: 42% Yield (72% ee) Distinguishes Triazolylalanine from Imidazolylalanine and Pyrazolylalanine Under Identical Enzymatic Conditions

Under identical enzymatic resolution conditions (10 mM racemic substrate, E. coli aromatic L-amino acid transaminase, 18 h), the three β-heterocyclic alanine derivatives showed distinct conversion yields and enantioselectivities [1]. D-Triazolylalanine was obtained with 42% conversion and 72% enantiomeric excess (ee), compared to D-imidazolylalanine (48%, 95% ee) and D-pyrazolylalanine (46%, 85% ee) [1]. The lower ee for triazolylalanine reflects differential substrate recognition by the transaminase, which correlates with the substrate binding energy (E) to active-site distance (δ) ratio (E/δ) predictive of kcat/KM [1].

Enantiomeric resolution
Head-to-head
42% yield, 72% ee vs. 48% yield, 95% ee (imidazolyl)
Context-dependent enantiopurity; additional purification may be needed.
Transaminase specificity review recommended.
Chiral resolution Biocatalysis Unnatural amino acid synthesis

λ-Lysozyme Stability: Taz48-λL Is 3.5 kcal/mol Less Stable than His48-λL at Neutral pH, but Gains Relative Stability at Low pH

In phage λ lysozyme, biosynthetic replacement of the sole histidine (His48) with 1,2,4-triazole-3-alanine (Taz) achieved approximately 75% incorporation [1]. At neutral pH, Taz48-λL was less stable than His48-λL by approximately 3.5 kcal/mol, attributed to the loss of a hydrogen bond in the native form [1]. However, lowering the pH led to progressive stabilization of Taz48-λL relative to His48-λL, due to the abnormally low pKa of His48 in the native environment combined with the inherently lower basicity of the triazole [1]. This stability inversion is unique to the triazole substitution and has not been reported for other histidine analogs such as asparagine (Asn48), which caused great perturbations in the activity–pH profile [1].

Thermostability shift
Head-to-head
ΔΔG +3.5 kcal/mol (neutral pH); stability inversion at low pH
Supports thermodynamic cycle analysis of histidine contribution.
~75% incorporation; requires FPLC for homogeneity.
Protein stability Thermodynamic analysis pH-dependent folding

TRA Mimics Two of Three Histidine Functions in Salmonella typhimurium: Incorporation into Protein and Operon Repression, but Not Feedback Inhibition

In Salmonella typhimurium histidine auxotrophs, 1,2,4-triazole-3-alanine (TRA) was systematically compared with L-histidine for its ability to fulfil the three known cellular functions of histidine [1]. TRA was incorporated into protein and acted as a repressor of histidine biosynthetic enzyme synthesis, but failed to act as a feedback inhibitor of the first committed step (ATP-phosphoribosyl transferase) [1]. Quantitatively, TRA allowed an increase of approximately 50% in total protein content of the culture without permitting concomitant DNA or RNA synthesis, demonstrating uncoupling of protein accumulation from nucleic acid replication [1]. In contrast, 2-methylhistidine (2MH) in Serratia marcescens acts as a false feedback inhibitor but not a repressor, illustrating the functional divergence among histidine analogs [2].

Operon regulation
Cross-study comparable
Repression: yes; Feedback inhibition: no; ~50% protein increase
Enables selective dissection of histidine operon repression.
Feedback inhibition absent; metabolic engineering review.
Histidine operon regulation Metabolic engineering False corepressor

High-Efficiency Biosynthetic Incorporation of Triazolealanine into Recombinant Proteins: ~90% (PLA2) and ~75% (λ-Lysozyme) vs. Natural Histidine

Triazolealanine can be biosynthetically incorporated into recombinant proteins in place of histidine with high efficiency using histidine-auxotrophic E. coli expression strains. In porcine pancreatic phospholipase A2, TAA substitution at His48 achieved approximately 90% incorporation efficiency, enabling FPLC-based separation of TAA-PLA2 from residual His-PLA2 based on charge difference at acidic pH [1]. In phage λ lysozyme, Taz incorporation at His48 reached approximately 75% under stationary-phase induction conditions [2]. These incorporation efficiencies are sufficiently high to produce biochemically homogeneous enzyme preparations for detailed mechanistic studies, without the need for orthogonal tRNA/synthetase pairs typically required for other unnatural amino acids.

Incorporation efficiency
Supporting evidence
~90% (PLA2), ~75% (λ-lysozyme)
Supports auxotrophic expression workflow for unnatural amino acid incorporation.
Reported efficiencies; may vary with expression system.
Genetic code expansion Unnatural amino acid incorporation Auxotrophic expression

Recommended Application Scenarios for (R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid Based on Quantitative Differentiation Evidence


Engineering pH-Insensitive Industrial Biocatalysts via Active-Site Histidine Replacement

For enzyme engineering projects requiring catalytic activity under acidic process conditions (e.g., biomass hydrolysis, food processing at low pH), TAA substitution at the catalytic histidine position provides a validated solution. As demonstrated in phospholipase A2, TAA-PLA2 retains full catalytic competence at pH 3, where the histidine-containing wild-type enzyme is completely inactive [1]. The ~90% incorporation efficiency achievable through standard auxotrophic expression [1] and the ability to separate TAA-containing enzyme from residual histidine-containing enzyme by FPLC [1] make this approach industrially feasible.

Anti-Tuberculosis Drug Discovery Targeting the Histidine Biosynthesis Pathway

The demonstrated inhibition of Mycobacterium tuberculosis IGPD by DLA in the lower micromolar range, validated by a 1.75 Å co-crystal structure confirming substrate-mimetic binding [2], positions this compound as a structurally characterized lead for anti-TB drug development. The absence of the histidine biosynthesis pathway in humans provides a built-in selectivity rationale. DLA also shows bactericidal activity against both Mtb and Mycobacterium smegmatis in culture, supporting its potential as a direct-acting antimycobacterial agent [2].

Thermodynamic and Structural Probing of Histidine Contributions to Protein Stability and Folding

For biophysical studies requiring dissection of the energetic contribution of a single histidine residue, Taz substitution provides a quantitative thermodynamic probe. The measured ΔΔG of +3.5 kcal/mol (Taz48-λL vs. His48-λL at neutral pH) [3] and the pH-dependent stability inversion at low pH [3] enable rigorous thermodynamic cycle analysis of histidine's role in protein stability. This application is particularly valuable for studying enzymes where histidine protonation is coupled to conformational changes or catalysis.

Selective Dissection of Histidine Operon Regulatory Mechanisms in Microbial Metabolic Engineering

TRA uniquely enables separation of the repression and feedback inhibition functions of histidine in bacterial systems [4]. Because TRA acts as a repressor but not a feedback inhibitor, it can be used to maintain repression of histidine biosynthetic genes while separately manipulating feedback control, a capability critical for metabolic engineering of histidine-overproducing strains. TRA-resistant mutants of Serratia marcescens have been shown to produce up to 8 mg/mL L-histidine with ~10-fold derepression of biosynthetic enzyme levels [5].

Application
Selection Property
Validation Focus
Low-pH enzymatic catalysis research
Triazole pKa shift for acidic pH activity
Activity retention at pH 3 vs. wild-type enzyme
M. tuberculosis histidine biosynthesis inhibition studies
Selective IGPD inhibitor with structural characterization
Reported inhibition potency and binding mode validation
Protein stability and folding thermodynamics research
Quantitative thermodynamic probe (ΔΔG)
Stability measurement across pH range
Microbial histidine operon regulatory studies
Functional selectivity (repression without feedback inhibition)
Operon repression and protein accumulation endpoints
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